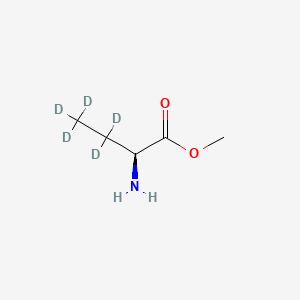
L-2-Aminobutanoate Methyl Ester-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-2-Aminobutanoate Methyl Ester-d5 is a stable isotope-labeled compound with the molecular formula C5 D5 H6 N O2 and a molecular weight of 122.177 . It is commonly used in various scientific research applications due to its unique properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-2-Aminobutanoate Methyl Ester-d5 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the esterification of L-2-aminobutanoic acid with methanol-d4 under acidic conditions . The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
L-2-Aminobutanoate Methyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Aplicaciones Científicas De Investigación
L-2-Aminobutanoate Methyl Ester-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of labeled compounds for research and development
Mecanismo De Acción
The mechanism of action of L-2-Aminobutanoate Methyl Ester-d5 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking using NMR and mass spectrometry. This helps in understanding the molecular targets and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- L-2-Aminobutanoate Methyl Ester
- L-2-Aminobutyric acid, N-methyl-, methyl ester
Uniqueness
L-2-Aminobutanoate Methyl Ester-d5 is unique due to its stable isotope labeling with deuterium. This labeling provides enhanced stability and allows for precise tracking in scientific studies, making it more valuable compared to its non-labeled counterparts .
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
122.18 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1/i1D3,3D2 |
Clave InChI |
ZZWPOYPWQTUZDY-DOTJASJKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)N |
SMILES canónico |
CCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















